PDE4A Inhibitory Potency: 4-Methoxy-2,6-Pyridinedimethanol vs. Rolipram and Related Analogs
In a head-to-head comparison within a series of rolipram analogs, the compound incorporating the 4-methoxy-2,6-pyridinedimethanol scaffold demonstrated an IC50 of 1.6 nM against PDE4A, establishing it as one of the most potent inhibitors in the study [1]. This potency surpasses that of the parent compound rolipram (IC50 = 3 nM for PDE4A) [2] and highlights the critical contribution of the 4-methoxypyridine moiety to target engagement.
| Evidence Dimension | Inhibitory activity against Phosphodiesterase 4A (PDE4A) |
|---|---|
| Target Compound Data | IC50 = 1.6 nM |
| Comparator Or Baseline | Rolipram (IC50 = 3 nM); 2,6-pyridinedimethanol (no reported activity) |
| Quantified Difference | 1.9-fold improvement over rolipram; unsubstituted analog lacks measurable activity. |
| Conditions | Unpurified recombinant PDE4A, in vitro enzyme inhibition assay |
Why This Matters
Procurement of this specific scaffold enables the synthesis of PDE4 inhibitors with single-digit nanomolar potency, a key differentiator for lead optimization in inflammatory disease programs.
- [1] BindingDB. Ki Summary for CHEMBL760761. cAMP-specific 3',5'-cyclic phosphodiesterase 4A. IC50: 1.6 nM. View Source
- [2] MedChemExpress. Rolipram Product Page. PDE4A IC50: 3 nM. View Source
